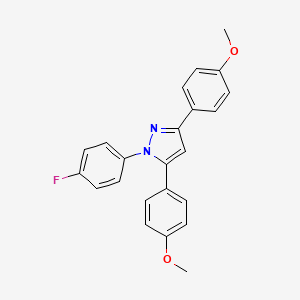

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Description

Properties

CAS No. |

1006340-54-0 |

|---|---|

Molecular Formula |

C23H19FN2O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole |

InChI |

InChI=1S/C23H19FN2O2/c1-27-20-11-3-16(4-12-20)22-15-23(17-5-13-21(28-2)14-6-17)26(25-22)19-9-7-18(24)8-10-19/h3-15H,1-2H3 |

InChI Key |

KVFPPXMAAHYHED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multicomponent reactions. One common method includes the reaction of 4-fluorobenzaldehyde, 4-methoxyphenylhydrazine, and 4-methoxyacetophenone under acidic conditions. The reaction mixture is heated to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the substituents.

Substitution: The fluorine and methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, forming spiro isoxazolines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. A study reported that certain pyrazole derivatives displayed potent inhibitory activity against epidermal growth factor receptor (EGFR) with an IC50 value comparable to established drugs like erlotinib . The compound's structure allows it to effectively interact with cancer-related targets, making it a candidate for further development in cancer therapeutics.

1.2 Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This mechanism of action positions it as a potential therapeutic agent for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.

1.3 Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their use as potential antibiotics or as adjuncts to existing antimicrobial therapies .

Agricultural Applications

2.1 Pesticidal Properties

The unique chemical structure of pyrazoles allows them to act as effective agrochemicals. Research has identified several pyrazole derivatives that exhibit herbicidal and fungicidal activities, making them valuable in crop protection strategies . The ability to selectively target pests while minimizing harm to beneficial organisms is a critical advantage in sustainable agriculture.

Material Science Applications

3.1 Nonlinear Optical Properties

Pyrazole compounds, including 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole, have been shown to possess nonlinear optical (NLO) properties. These characteristics make them suitable for applications in photonic devices and materials that require efficient light manipulation . The potential for use in laser technology and optical switching devices is an exciting area of research.

3.2 Electroluminescent Materials

The compound's ability to facilitate photo-induced electron transfer positions it as a candidate for use in electroluminescent devices. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs), where efficient light emission is crucial .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. The compound’s fluorine and methoxy groups can enhance its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy groups in the target compound improve solubility compared to analogs with halogen-only substituents (e.g., 3,5-bis(4-fluorophenyl) derivatives) .

- Ring Saturation : Dihydro analogs (e.g., 4,5-dihydro-1H-pyrazole) exhibit reduced aromaticity, affecting π-π stacking interactions in biological targets .

- Fluorine Substitution : The 4-fluorophenyl group is common in analogs like 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, but trifluoromethyl groups enhance lipophilicity and receptor binding .

Biological Activity

1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C23H19FN2O2

- Molecular Weight : 374.415 g/mol

- Structure : The compound features a pyrazole core with two methoxyphenyl groups and a fluorophenyl substituent.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazoles can exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown high inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives could inhibit these cytokines by up to 93% at concentrations as low as 10 µM, suggesting that 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole may possess comparable efficacy .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds structurally related to 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have shown activity against various bacterial strains. For example, MIC values of 1 µg/mL were reported for certain phenoxy-substituted pyrazoles against Staphylococcus aureus and other pathogens . This suggests that the compound may also exhibit significant antimicrobial properties.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. A study highlighted that similar compounds induced apoptosis in cancer cell lines such as A549 with IC50 values around 49.85 µM . Given the structural similarities, it is plausible that 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole could exhibit similar anticancer effects.

Data Summary

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized various pyrazole derivatives and evaluated their anti-inflammatory properties using in vitro assays. One derivative showed a significant reduction in inflammatory markers compared to standard treatments like dexamethasone, indicating the potential of compounds like 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results indicated that compounds with similar substituents to those found in 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole exhibited notable antibacterial activity, particularly against resistant strains.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation or cyclocondensation reactions . For example:

- Step 1: React 4-fluorophenylhydrazine with a diketone precursor (e.g., 4-methoxyphenyl-substituted diketone) under acidic conditions (e.g., acetic acid) to form the pyrazole core.

- Step 2: Purify intermediates via column chromatography and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis) .

- Step 3: Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (24–72 hours) .

Q. How is this compound characterized structurally post-synthesis?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, dihedral angles (e.g., pyrazole ring vs. aryl substituents), and intermolecular interactions (e.g., C–H⋯π, C–H⋯F). For example, dihedral angles between the pyrazole ring and 4-methoxyphenyl groups typically range from 3–16°, influencing molecular planarity .

- FTIR and NMR: Identify functional groups (e.g., C=O, C-F stretches) and confirm substitution patterns. For instance, detects fluorine environments, while resolves methoxy proton signals at δ 3.7–3.9 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine/methoxy groups) influence biological activity?

Methodological Answer:

- Fluorine: Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational studies (e.g., DFT) show fluorine’s electron-withdrawing effect increases electrophilicity at the pyrazole N2 position, enhancing binding to targets like kinases .

- Methoxy groups: Improve solubility via hydrogen bonding. Structure-activity relationship (SAR) studies correlate 4-methoxy substitution with increased antibacterial potency (e.g., against S. aureus, MIC ~8 µg/mL) .

- Crystal packing: C–H⋯O/F interactions stabilize supramolecular architectures, critical for solid-state reactivity .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Scenario 1: Discrepancies in integration ratios may arise from dynamic rotational isomerism. Use variable-temperature NMR to freeze conformers and assign peaks .

- Scenario 2: Ambiguous SCXRD data (e.g., disorder in methoxy groups) can be resolved via Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F⋯H interactions contribute 6–8% to crystal packing) .

- Cross-validation: Pair SCXRD with PXRD to confirm phase purity and rule out polymorphic interference .

Q. What computational methods are effective for predicting pharmacological properties?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Pyrazole derivatives with 4-methoxy groups show stronger hydrogen bonding (ΔG ~-9.2 kcal/mol) compared to non-substituted analogs .

- ADMET prediction: SwissADME calculates logP values (~3.5) and bioavailability scores (0.55), indicating moderate solubility and CNS activity potential. Adjust methoxy groups to reduce hepatotoxicity risks (e.g., replace with hydroxyl for Phase II metabolism) .

Q. How to design experiments to optimize regioselectivity in pyrazole synthesis?

Methodological Answer:

- Control electronic effects: Use electron-deficient diketones to favor nucleophilic attack at the α-position. For example, substituents like -CF₃ increase regioselectivity to >95% for 3,5-disubstituted pyrazoles .

- Steric guidance: Bulky substituents (e.g., 4-methoxyphenyl vs. phenyl) direct cyclization via steric hindrance, monitored by LC-MS to track intermediate formation .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

Q. How to analyze intermolecular interactions in cocrystals or salts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.